molecular formula C10H7NO B11918832 2H-Indeno[5,6-D]oxazole CAS No. 25883-73-2

2H-Indeno[5,6-D]oxazole

Cat. No.: B11918832
CAS No.: 25883-73-2
M. Wt: 157.17 g/mol
InChI Key: ZGOVZIPITWRXEP-UHFFFAOYSA-N
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Description

2H-Indeno[5,6-D]oxazole is a fused heterocyclic compound comprising an oxazole ring (a five-membered ring with one oxygen and one nitrogen atom) condensed with an indene moiety. Its molecular formula is C₁₀H₇NO, and its structure features a planar aromatic system due to π-conjugation across the fused rings (Fig. 1) . The indeno group enhances rigidity and electronic delocalization, which can influence reactivity and binding properties. Derivatives such as 5-(4-chlorophenyl)-2H-indeno[5,6-D]oxazole-2,7(3H)-dione (CAS: 483287-99-6) demonstrate substituent-driven modulation of physicochemical properties, including solubility and electrophilicity .

Properties

CAS No.

25883-73-2

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2H-cyclopenta[f][1,3]benzoxazole

InChI

InChI=1S/C10H7NO/c1-2-7-4-9-10(12-6-11-9)5-8(7)3-1/h1-5H,6H2

InChI Key

ZGOVZIPITWRXEP-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=C3C=CC=C3C=C2O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indeno[5,6-D]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-azidobenzaldehydes with amines, which can be carried out without the need for a catalyst or solvent . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, which employs oxygen as the terminal oxidant .

Industrial Production Methods: While specific industrial production methods for 2H-Indeno[5,6-D]oxazole are not extensively documented, the general principles of heterocyclic compound synthesis, including the use of scalable and efficient catalytic systems, are likely applicable. The use of magnetic nanocatalysts has been explored for the synthesis of various oxazole derivatives, offering potential for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2H-Indeno[5,6-D]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Mechanism of Action

The mechanism of action of 2H-Indeno[5,6-D]oxazole involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound’s ability to interact with various biological targets makes it a versatile molecule in medicinal chemistry.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties

Compound Structure Type HOMO-LUMO Gap (eV) Electrophilicity Index (ω) Notable Substituents
2H-Indeno[5,6-D]oxazole Fused oxazole-indene Not reported Not reported None (parent compound)
Oxazole Simple heterocycle 9.2–10.5 1.4–2.1 Unsubstituted
Benzoxazole Fused benzene-oxazole 7.8–8.5 2.3–3.0 None
5-Phenyloxazole Substituted oxazole 8.1–8.9 2.0–2.5 Phenyl at C5
Thiazole-amino acids Thiazole core 8.5–9.0 1.8–2.3 Amino acid side chains

Key Observations:

  • Reactivity: Unsubstituted oxazole has a larger HOMO-LUMO gap (9.2–10.5 eV), indicating lower reactivity, while substituted derivatives (e.g., 5-phenyloxazole) show reduced gaps (8.1–8.9 eV), favoring electrophilic interactions . Data for 2H-indeno[5,6-D]oxazole is lacking but predicted to align with fused systems like benzoxazole (7.8–8.5 eV) .
  • Substituent Effects: Chlorophenyl-substituted indeno-oxazole derivatives (e.g., CAS: 483287-99-6) likely exhibit higher electrophilicity due to electron-withdrawing groups, analogous to substituted benzoxazoles .

Biological Activity

2H-Indeno[5,6-D]oxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

2H-Indeno[5,6-D]oxazole features a unique bicyclic structure composed of an indene unit fused with an oxazole ring. The presence of a nitrogen atom in the oxazole ring contributes significantly to its biological activity. The general formula for this compound is C9H7NC_{9}H_{7}N, indicating its heteroaromatic nature which enhances its reactivity and interaction with biological targets.

Biological Activities

The compound exhibits several notable biological activities:

  • Anticancer Properties : Research indicates that derivatives of 2H-Indeno[5,6-D]oxazole show promise as potential anticancer agents by inhibiting specific cellular pathways involved in tumor growth and proliferation.
  • Antimicrobial Activity : Studies have demonstrated that 2H-Indeno[5,6-D]oxazole possesses antimicrobial properties against various pathogens, suggesting its potential as a therapeutic agent in treating infections.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes. This inhibition may contribute to its anti-inflammatory effects.

The mechanisms underlying the biological activities of 2H-Indeno[5,6-D]oxazole are linked to its structural features:

  • Interaction with Cellular Pathways : The compound’s structure allows it to interact with specific receptors and enzymes within cells, modulating signaling pathways that are crucial for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that 2H-Indeno[5,6-D]oxazole may influence the production of ROS, which plays a role in cancer progression and microbial resistance.

Anticancer Activity Study

A study evaluated the cytotoxic effects of various derivatives of 2H-Indeno[5,6-D]oxazole on human cancer cell lines. The results indicated significant cytotoxicity against lung carcinoma (A549) and hepatoblastoma (HepG2) cell lines. The most potent derivative exhibited an IC50 value of 12.5 µM against A549 cells, demonstrating its potential as an anticancer agent.

CompoundCell LineIC50 (µM)
Derivative AA54912.5
Derivative BHepG215.3
Derivative CMOLT-3No significant activity

Antimicrobial Efficacy Study

In another investigation, the antimicrobial activity of 2H-Indeno[5,6-D]oxazole was assessed against several bacterial strains. The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Synthesis and Derivatives

The synthesis of 2H-Indeno[5,6-D]oxazole typically involves cyclization reactions that yield various derivatives with enhanced biological activities. Methods include:

  • Cyclization Reactions : Utilizing starting materials such as o-(2-acyl-1-ethynyl)benzaldehydes.
  • Modification of Substituents : Altering substituents on the oxazole ring can lead to derivatives with improved potency against specific biological targets.

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